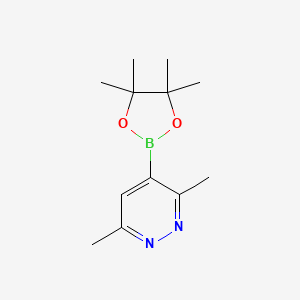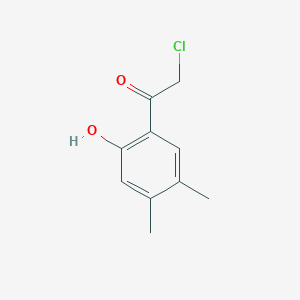
o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one is an organic compound with the molecular formula C10H8ClF3O This compound is characterized by the presence of a chlorophenyl group and a trifluorobutanone moiety
準備方法
The synthesis of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one typically involves the reaction of 2-chlorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
化学反応の分析
1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone: This compound has a similar structure but lacks the butanone moiety, which may result in different chemical reactivity and biological activity.
1-(4-Chlorophenyl)-4,4,4-trifluorobutan-1-one: The position of the chlorine atom on the phenyl ring can influence the compound’s properties and applications.
1-(2-Bromophenyl)-4,4,4-trifluorobutan-1-one:
The uniqueness of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H8ClF3O |
|---|---|
分子量 |
236.62 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one |
InChI |
InChI=1S/C10H8ClF3O/c11-8-4-2-1-3-7(8)9(15)5-6-10(12,13)14/h1-4H,5-6H2 |
InChIキー |
ULOBBEHMEXWEQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CCC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)
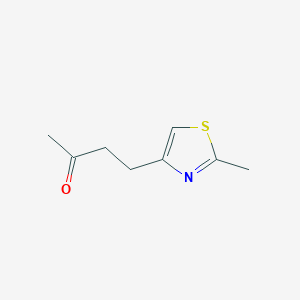
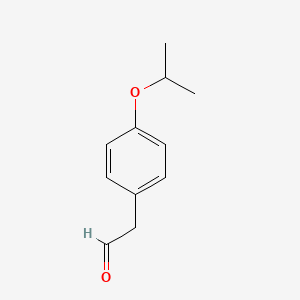
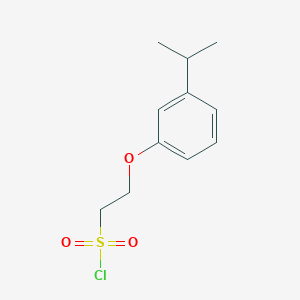
![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)
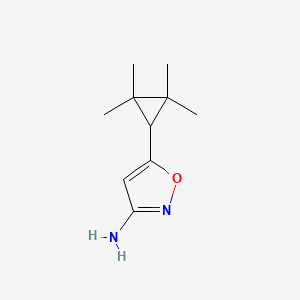
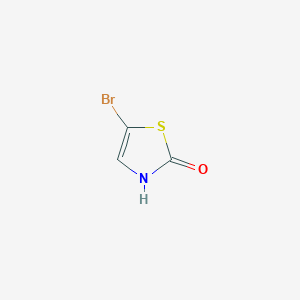

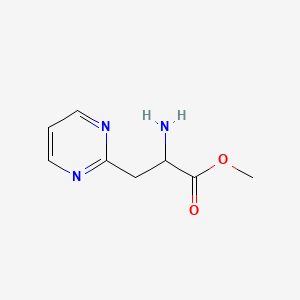
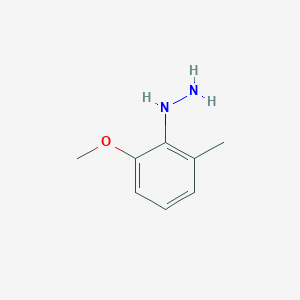
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)

